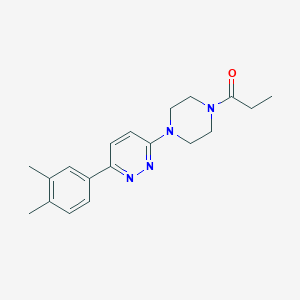

![molecular formula C8H6BrN3O2 B2495100 Methyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate CAS No. 1795232-59-5](/img/structure/B2495100.png)

Methyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Methyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate” is a compound with the CAS Number: 1622993-11-6 . It has a molecular weight of 256.06 and its linear formula is C8H6BRN3O2 . It is a yellow solid and should be stored at 0-8 C .

Synthesis Analysis

While specific synthesis methods for “Methyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate” were not found, there are general methods for synthesizing [1,2,4]triazolo[1,5-a]pyridines . One common approach is the oxidative cyclization of N-(2-pyridyl)amidines . Oxidizers such as NaOCl, Pb(OAc)4, or MnO2, as well as more environmentally friendly PIFA (PhI(OCOCF3)2) and I2/KI, were used .

Physical And Chemical Properties Analysis

“Methyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate” is a yellow solid . It has a molecular weight of 256.06 . The storage temperature is 0-8 C .

Aplicaciones Científicas De Investigación

- Background : Methyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate is part of a focused small molecule library. This research direction has led to the FDA-approved anti-diabetes type 2 drug sitagliptin phosphate , which acts as a dipeptidyl peptidase 4 (DPP-4) inhibitor .

- Background : Researchers have explored N-acyltriazolopiperazine derivatives, including those based on this scaffold, as plausible therapeutics for sex hormone disorders .

- Background : A 2-aminopyrimidine/triazolopiperazine hybrid molecule derived from this compound has demonstrated potent antitumor effects .

- Background : Several P2X7 antagonists based on this scaffold have been identified as drug candidates for treating conditions accompanied by inflammation, such as rheumatoid arthritis and neuropathic pain .

- Background : Methyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate exhibits activities related to cardiovascular health .

Anti-Diabetic Agents

Neurokinin-3 Receptor Antagonists

Antitumor Activity

Inflammation Modulation

Cardiovascular Disorders

Hyperproliferative Disorders

Safety and Hazards

Direcciones Futuras

While specific future directions for “Methyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate” were not found, [1,2,4]triazolo[1,5-a]pyridine derivatives have found wide application in drug design . They have been used in the design of efficient light-emitting materials for phosphorescent OLED devices .

Mecanismo De Acción

Target of Action

Methyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate is a compound that has been synthesized for its potential medicinal properties Compounds with similar structures, such as 1,2,4-triazolo[1,5-a]pyridines, have been found to exhibit activities including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors .

Mode of Action

It is synthesized through a tandem reaction involving the use of enaminonitriles and benzohydrazides, a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation .

Biochemical Pathways

Similar compounds have been found to inhibit certain enzymes, which could potentially affect various biochemical pathways .

Result of Action

Similar compounds have been found to exhibit cytotoxic activities against certain cancer cell lines .

Propiedades

IUPAC Name |

methyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3O2/c1-14-7(13)5-2-3-6-10-8(9)11-12(6)4-5/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRKNVEBXWJDVFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN2C(=NC(=N2)Br)C=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 5-[(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylmethyl]furan-2-carboxylate](/img/structure/B2495020.png)

![(1,5-Dimethylpyrazol-3-yl)-[4-[[methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]methyl]piperidin-1-yl]methanone](/img/structure/B2495025.png)

![4-benzoyl-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2495029.png)

![(E)-3-[3-[4-[(4-chlorophenyl)methoxy]phenyl]-1-phenylpyrazol-4-yl]-2-cyano-N-prop-2-enylprop-2-enamide](/img/structure/B2495030.png)

![N-(2-fluorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2495032.png)

![2-Methylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid hydrobromide](/img/structure/B2495037.png)